molecular formula C9H6FN B1210502 3-Fluoroquinoline CAS No. 396-31-6

3-Fluoroquinoline

Cat. No. B1210502
Key on ui cas rn: 396-31-6
M. Wt: 147.15 g/mol
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-N
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Patent
US06603005B2

Procedure details

17.3 cm3 of diisopropylamine in 650 cm3 of tetrahydrofuran were cooled to a temperature in the region of −75° C. and 76 cm3 of a 1.6M solution of butyl lithium in hexane were added, with stirring and under an inert atmosphere, while maintaining the temperature at about −70° C. After stirring for 20 minutes at a temperature in the region of −75° C., a solution of 11.9 g of 3-fluoroquinoline in 200 cm3 of tetrahydrofuran was added. The solution obtained was stirred for a further 4 hours at −75° C., followed by addition of a solution of 32.2 g of double-sublimed iodine in 150 cm3 of tetrahydrofuran. After stirring for 2 hours at a temperature in the region of −40° C., the reaction mixture was hydrolyzed with 200 cm3 of a tetrahydrofuran/water mixture (90/10 by volume) and then with 200 cm3 of saturated sodium chloride solution. In the region of 20° C., the mixture was diluted with 300 cm3 of ethyl acetate and washed with twice 250 cm3 of saturated sodium chloride solution. The organic phase was dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 50° C. The residue obtained was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 10 cm; height 30 cm), eluting with dichloromethane and collecting 100-cm3 fractions. Fractions 45 to 80 were combined and then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. 15.1 g of 3-fluoro-4-iodoquinoline were obtained in the form of a cream-colored solid melting at 110° C.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
17.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
650 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
11.9 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
32.2 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:15]=[N:16][C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2.[I:24]I.[Cl-].[Na+]>O1CCCC1.CCCCCC.C(OCC)(=O)C.O1CCCC1.O>[F:13][C:14]1[CH:15]=[N:16][C:17]2[C:22]([C:23]=1[I:24])=[CH:21][CH:20]=[CH:19][CH:18]=2 |f:4.5,9.10|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1.O
Step Three
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
650 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
11.9 g
Type
reactant
Smiles
FC=1C=NC2=CC=CC=C2C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
32.2 g
Type
reactant
Smiles
II
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
with stirring and under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes at a temperature in the region of −75° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
was stirred for a further 4 hours at −75° C.
Duration
4 h
STIRRING
Type
STIRRING
Details
After stirring for 2 hours at a temperature in the region of −40° C.
Duration
2 h
WASH
Type
WASH
Details
washed with twice 250 cm3 of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 50° C
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 10 cm; height 30 cm)
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
collecting 100-cm3 fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC2=CC=CC=C2C1I
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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